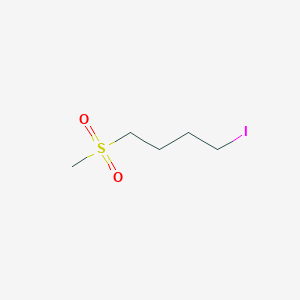

Butane, 1-iodo-4-(methylsulfonyl)-

Description

Significance of Iodoalkanes and Alkyl Sulfones as Synthons

Iodoalkanes and alkyl sulfones are highly valued synthons in organic chemistry, each offering a distinct set of reactive possibilities.

Iodoalkanes , such as 1-iodobutane (B1219991), are premier alkylating agents. wikipedia.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. wikiwand.com This property is exploited in the Finkelstein reaction, where chloro- or bromoalkanes are converted to the more reactive iodoalkanes. wikipedia.org The facile cleavage of the C-I bond also makes iodoalkanes common intermediates in a variety of coupling reactions, expanding their synthetic utility. wikiwand.com

Alkyl sulfones , on the other hand, are recognized for the strong electron-withdrawing nature of the sulfonyl group (-SO₂R). This feature acidifies the α-protons, facilitating their removal by a base to generate a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. Furthermore, the sulfonyl group itself can act as a leaving group under specific conditions, adding another layer to its synthetic versatility. acs.org The synthesis of alkyl sulfones can be achieved through several methods, including the reaction of Grignard or organolithium reagents with sulfur dioxide surrogates followed by trapping with electrophiles like alkyl halides. organic-chemistry.org β-Chiral sulfones, in particular, are important structural motifs in many biologically active compounds and pharmaceuticals. nih.gov

Contextualization of Butane (B89635), 1-iodo-4-(methylsulfonyl)- within Synthetic Organic Chemistry

Butane, 1-iodo-4-(methylsulfonyl)- is a bifunctional molecule, possessing both an iodo and a methylsulfonyl group at opposite ends of a four-carbon chain. This unique arrangement suggests its potential as a "dual-role" synthon. The presence of the iodo group at one end allows for reactions typical of primary alkyl iodides, such as nucleophilic substitutions and cross-coupling reactions. Simultaneously, the methylsulfonyl group at the other end activates the molecule for a different set of transformations, primarily involving the generation of a carbanion at the adjacent carbon.

This dual functionality makes Butane, 1-iodo-4-(methylsulfonyl)- a potentially valuable precursor for the synthesis of linear, bifunctional, or cyclic compounds. For instance, one end could undergo a substitution reaction while the other participates in a condensation, leading to the construction of complex molecular frameworks in a controlled, stepwise manner.

Historical Perspectives on the Development of Related Butane Derivatives

The study of butane and its derivatives has a rich history. Butane itself was first synthesized accidentally by the British chemist Edward Frankland in 1849. acs.orgwikipedia.org Throughout the late 19th century, chemists began to systematically investigate the properties and reactions of butane and other simple alkanes. acs.org

The development of methods to functionalize alkanes, such as halogenation, opened up new avenues in organic synthesis. The halogenation of butane, for example, can lead to various chloro- and bromobutane derivatives. pcc.eu The study of the quantitative structure-property relationships (QSPR) of butane derivatives has also been a subject of research, aiming to correlate their physicochemical properties with their molecular structure. researchgate.netorientjchem.org While a specific historical account of Butane, 1-iodo-4-(methylsulfonyl)- is not prominent in the literature, its conceptual foundation lies in the long-standing exploration of functionalized alkanes and their application in synthesis.

Data Tables

Table 1: Properties of Related Butane Derivatives

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 1-Iodobutane | 542-69-8 | C₄H₉I | 130-131 | -103 | 1.617 |

| Butane | 106-97-8 | C₄H₁₀ | -1 | -138 | 0.601 (liquid) |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnist.govsigmaaldrich.com

Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

This table illustrates the relative weakness of the carbon-iodine bond, highlighting why iodoalkanes are excellent leaving groups. wikiwand.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-methylsulfonylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKUCQSLILROMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558465-90-0 | |

| Record name | 1-iodo-4-methanesulfonylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Butane, 1 Iodo 4 Methylsulfonyl

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Butane (B89635), 1-iodo-4-(methylsulfonyl)- reveals two primary logical disconnections. The first disconnection is at the carbon-iodine bond, suggesting a precursor such as an alcohol or another halide that can be converted to the iodide. The second key disconnection is at the carbon-sulfur bond of the methylsulfonyl group, pointing towards a nucleophilic substitution reaction with a suitable sulfur-based nucleophile.

These disconnections lead to two main retrosynthetic pathways:

Pathway A: Iodination as the final step. This approach starts with a butane derivative already containing the methylsulfonyl group and a suitable leaving group at the 1-position, which is then converted to the iodide. A key precursor in this pathway is 4-(methylsulfonyl)butan-1-ol or a derivative thereof.

Pathway B: Sulfonylation as a key step. This strategy involves starting with a butane derivative that already possesses the iodine atom and another leaving group, which is then displaced by a methylsulfonyl nucleophile. A suitable precursor for this route would be a 1,4-dihalobutane.

Precursor Selection and Starting Material Considerations

The choice of precursors is critical for a successful synthesis. For Pathway A, a readily available starting material is 4-(methylthio)-1-butanol . This compound can be oxidized to form 4-(methylsulfonyl)butan-1-ol , a key intermediate. chemicalbook.com

For Pathway B, a common and commercially available starting material is 1,4-dihalobutane , such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. Another potential precursor is 1,4-diiodobutane , which can react with a methylsulfinate salt.

Direct Functionalization Approaches

Direct functionalization approaches aim to introduce the iodo and methylsulfonyl groups onto a butane scaffold in a highly regioselective manner.

Regioselective Iodination of 4-(methylsulfonyl)butane Derivatives

This approach follows Pathway A. The key intermediate, 4-(methylsulfonyl)butan-1-ol , can be synthesized by the oxidation of 4-(methylthio)-1-butanol using an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA) in a solvent such as dichloromethane. chemicalbook.com The reaction is typically carried out at room temperature for several hours to ensure complete oxidation.

Once 4-(methylsulfonyl)butan-1-ol is obtained, the hydroxyl group needs to be converted into an iodide. A common method for this transformation is the Finkelstein reaction. iitk.ac.inbyjus.comwikipedia.org This reaction involves a two-step process:

Activation of the hydroxyl group: The alcohol is first converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine. adichemistry.com

Nucleophilic substitution: The resulting tosylate or mesylate is then treated with an iodide salt, typically sodium iodide (NaI) in a polar aprotic solvent like acetone. byjus.comwikipedia.org The iodide ion acts as a nucleophile, displacing the tosylate or mesylate group in an SN2 reaction to yield the final product, Butane, 1-iodo-4-(methylsulfonyl)-.

The Finkelstein reaction is particularly effective for primary halides and is driven to completion by the precipitation of the less soluble sodium tosylate or mesylate in acetone. wikipedia.org

Sulfonylation of Iodo-Butane Scaffolds

This approach, corresponding to Pathway B, involves the introduction of the methylsulfonyl group onto a pre-functionalized butane chain. A common method is the reaction of a dihalobutane with a methylsulfinate salt.

For instance, 1,4-diiodobutane can be reacted with sodium methanesulfinate (CH₃SO₂Na) in a suitable solvent. rsc.org The sulfinate anion acts as a nucleophile, displacing one of the iodide ions to form the carbon-sulfur bond. Careful control of stoichiometry is necessary to favor monosubstitution and minimize the formation of the disubstituted byproduct.

Stepwise Synthetic Pathways

Stepwise pathways involve the sequential introduction of the functional groups, often with the isolation of stable intermediates.

Sequential Introduction of Alkyl Iodide and Methylsulfonyl Moieties

A practical stepwise synthesis of Butane, 1-iodo-4-(methylsulfonyl)- can be designed starting from readily available precursors.

One such pathway begins with 1-butanol . The alcohol is first converted to 1-iodobutane (B1219991) using a suitable iodinating agent, such as potassium iodide in the presence of phosphoric acid. doubtnut.com

Alternatively, 1-chlorobutane or 1-bromobutane can be converted to 1-iodobutane via the Finkelstein reaction using sodium iodide in acetone. doubtnut.comambeed.com

The subsequent introduction of the methylsulfonyl group at the 4-position is more challenging and would require a multi-step sequence, making the previously described methods more efficient.

A more viable stepwise approach starts with a bifunctional precursor. For example, starting with 4-chlorobutan-1-ol , one could selectively convert the hydroxyl group to an iodide and then perform a nucleophilic substitution on the chloride with a methylsulfonyl nucleophile. However, achieving high selectivity in such a sequence can be difficult.

A more robust stepwise synthesis would follow the logic of Pathway A, with the isolation of the key intermediate:

Oxidation: 4-(methylthio)-1-butanol is oxidized to 4-(methylsulfonyl)butan-1-ol. chemicalbook.com

Activation: The resulting alcohol is converted to 4-(methylsulfonyl)butyl tosylate.

Iodination: The tosylate is then reacted with sodium iodide to yield Butane, 1-iodo-4-(methylsulfonyl)-.

This stepwise approach allows for the purification of intermediates, potentially leading to a higher purity of the final product.

Chain Elongation Strategies for Butane Derivatives

The assembly of the four-carbon backbone of butane derivatives, a crucial step for the synthesis of Butane, 1-iodo-4-(methylsulfonyl)-, can be achieved through various chain elongation strategies. These methods focus on the creation of 1,4-disubstituted butanes, which serve as versatile precursors.

One prominent strategy involves the alkylation of active methylene (B1212753) compounds, such as diethyl malonate, with appropriate electrophiles. For instance, the reaction of diethyl methylmalonate with dibromobutane using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can yield a tetraester. researchgate.net This intermediate can then undergo further transformations to introduce the desired functional groups.

Another approach involves the electrophilic quench of a carbanion. For example, the deprotonation of an aryl methyl sulfone with a Grignard reagent like ethylmagnesium bromide, followed by reaction with an allyl bromide, results in a homoallyl sulfone. nih.gov This product contains a carbon chain that can be further manipulated to achieve the target butane structure. Quantitative structure-property relationship (QSPR) studies on various butane derivatives provide insights into their physicochemical properties, which can be correlated with their molecular structures. researchgate.net

Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules. For the construction of Butane, 1-iodo-4-(methylsulfonyl)-, both transition metal-mediated and organocatalytic methods are of significant interest.

Transition Metal-Mediated Cross-Coupling for Butane Chain Assembly

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds. Nickel- and iron-catalyzed cross-coupling reactions are particularly effective for assembling the butane chain. rsc.org These methods often utilize organosulfur compounds as electrophiles. For instance, iron-catalyzed cross-coupling of unactivated alkyl aryl thioethers or alkyl phenyl sulfones with aryl Grignard reagents has been demonstrated. acs.org The efficiency of these reactions can be dramatically enhanced by the addition of ligands such as tetramethylethylenediamine (TMEDA). acs.org

Recent advancements have highlighted the use of sulfones as versatile coupling partners in nickel-catalyzed radical cross-coupling reactions with organozinc reagents. nih.gov This approach is particularly valuable for creating sp³-rich scaffolds. nih.gov The reactivity of sulfones can be tuned by introducing electron-withdrawing groups, which facilitates more challenging cross-coupling reactions. researchgate.net

| Catalyst | Electrophile | Nucleophile | Key Features |

| Fe(acac)₃ | Alkyl Aryl Thio Ethers, Alkyl Phenyl Sulfones | Aryl Grignard Reagents | Enhanced efficiency with TMEDA additive. acs.org |

| Nickel Catalyst | 1-Phenyl-1H-tetrazol-5-yl Sulfones | Aryl Zinc Reagents | Enables modular synthesis of complex architectures. nih.gov |

| Palladium Catalyst | Benzylic Sulfone Derivatives | - | Reactivity increased by electron-withdrawing substituents. researchgate.net |

Organocatalytic Approaches to Functionalization

Organocatalysis provides a metal-free alternative for the functionalization of alkanes. The direct functionalization of inert C(sp³)–H bonds in unfunctionalized alkanes can be achieved using N-heterocyclic carbene (NHC) catalysts. nih.gov This method involves the generation of a carbonyl radical intermediate that couples with an alkyl radical formed via a hydrogen atom transfer process. nih.gov While direct application to Butane, 1-iodo-4-(methylsulfonyl)- synthesis is still an area of research, this approach holds promise for the selective introduction of functional groups onto the butane chain under mild, metal-free conditions. nih.gov

Optimization of Reaction Parameters and Process Efficiency

The efficiency and selectivity of the synthesis of Butane, 1-iodo-4-(methylsulfonyl)- are highly dependent on the careful optimization of reaction parameters such as the choice of solvent, temperature, and pressure.

Solvent Effects and Reaction Medium Selection

The reaction medium can significantly influence reaction rates and outcomes. In the synthesis of alkyl iodides, the choice of solvent is critical. For instance, the conversion of alcohols to alkyl iodides can be performed efficiently using ionic liquids like 1-n-butyl-3-methylimidazolium halide in the presence of a Brønsted acid. organic-chemistry.org The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can activate substrates through strong hydrogen bonding. researchgate.net

Solvent polarity also plays a crucial role. Studies on the reaction between sodium ethoxide and methyl iodide have shown that reaction rates decrease with decreasing solvent polarity, for example, in cyclohexane-ethanol mixtures. osti.gov For purification steps, a mixture of solvents like ethyl acetate (B1210297) and hexanes is commonly used for flash chromatography to isolate the desired product. nih.gov

| Reaction Step | Solvent System | Effect |

| Iodination of Alcohols | 1-n-butyl-3-methylimidazolium halide | Efficient conversion at room temperature. organic-chemistry.org |

| Aerobic Oxidation | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Activates substrates via hydrogen bonding. researchgate.net |

| Nucleophilic Substitution | Cyclohexane-Ethanol | Rate decreases with increasing cyclohexane (B81311) content. osti.gov |

| Product Purification | Ethyl Acetate/Hexanes | Effective for flash chromatography. nih.gov |

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction yields and minimize side reactions. For instance, in the radical alkylation of imidazole (B134444) N-oxides, a reaction temperature of 80 °C was found to be optimal. acs.org The synthesis of alkyl iodides from alkyl fluorides using lithium iodide is typically conducted at room temperature or with heating, depending on the specific substrate. organic-chemistry.org

Most of the synthetic steps towards Butane, 1-iodo-4-(methylsulfonyl)- are conducted at atmospheric pressure. The removal of solvents is typically performed under reduced pressure using a rotary evaporator, often at a controlled water bath temperature of around 25-40 °C to avoid degradation of the product. researchgate.netacs.org

| Reaction | Optimal Temperature | Pressure Conditions |

| Radical Alkylation | 80 °C | Atmospheric |

| Iodination of Alkyl Fluorides | Room Temperature or Heated | Atmospheric |

| Solvent Removal | 25-40 °C | Reduced Pressure (Rotary Evaporator) |

Article on "Butane, 1-iodo-4-(methylsulfonyl)-" Cannot Be Generated

After a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed and scientifically accurate article on the chemical compound "Butane, 1-iodo-4-(methylsulfonyl)-" that adheres to the user's strict outline.

The user requested an article focusing solely on this compound, with specific sections on:

Stereochemical Control and Diastereoselectivity in Synthesis

These topics require access to detailed research findings and experimental data, such as reaction yields under various catalytic conditions and analyses of stereoisomeric products. The search for synthetic methodologies, catalyst screening protocols, and studies on stereochemical control for "Butane, 1-iodo-4-(methylsulfonyl)-" did not yield any specific results for this exact molecule.

While general synthetic methods for related structures—such as alkyl iodides, alkyl sulfones, and analogous aromatic compounds like 1-iodo-4-(methylsulfonyl)benzene—are documented, this information is not directly applicable to the requested compound. Extrapolating from these sources to create the specified content would involve a high degree of speculation and would not meet the required standards of scientific accuracy and focus. It would be impossible to generate the requested "MUST Have Data tables" and "Detailed research findings" without specific literature on the target compound.

Therefore, to ensure the integrity and factual accuracy of the response, an article conforming to the user's precise and detailed instructions cannot be constructed.

Chemical Reactivity and Transformation Mechanisms of Butane, 1 Iodo 4 Methylsulfonyl

Nucleophilic Substitution Reactions

Butane (B89635), 1-iodo-4-(methylsulfonyl)- is a primary alkyl halide, a class of compounds that readily participates in nucleophilic substitution reactions. The carbon-iodine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by electron-rich species known as nucleophiles. The iodide ion is an excellent leaving group, further facilitating these substitution processes.

SN2 Reaction Pathways at the Iodinated Carbon

Given its structure as a primary alkyl halide, Butane, 1-iodo-4-(methylsulfonyl)- predominantly undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. utexas.edugatech.edu This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (iodide). libretexts.orgmasterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the reaction center if it were chiral. The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. masterorganicchemistry.comlibretexts.org

The transition state of the SN2 reaction involves a pentacoordinate carbon atom, where the nucleophile-carbon bond is forming concurrently with the carbon-iodine bond breaking. libretexts.org The unhindered nature of the primary carbon in Butane, 1-iodo-4-(methylsulfonyl)- allows for relatively easy access by the nucleophile, favoring the SN2 pathway over the alternative SN1 mechanism, which proceeds through a less stable primary carbocation intermediate. ucalgary.cachegg.com

Scope of Nucleophiles and Reaction Conditions

A wide array of nucleophiles can be employed to react with Butane, 1-iodo-4-(methylsulfonyl)-. The choice of nucleophile will determine the nature of the resulting product. Strong, relatively unhindered nucleophiles are ideal for promoting the SN2 reaction. Examples of suitable nucleophiles and the expected products are outlined in the table below. The reactions are typically carried out in polar aprotic solvents to maximize the reaction rate.

| Nucleophile | Reagent Example | Solvent | Product |

| Azide (B81097) | Sodium azide (NaN₃) | DMSO | 1-Azido-4-(methylsulfonyl)butane |

| Cyanide | Sodium cyanide (NaCN) | DMF | 5-(Methylsulfonyl)pentanenitrile |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Acetone/Water | 4-(Methylsulfonyl)butan-1-ol |

| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ethanol | 1-Ethoxy-4-(methylsulfonyl)butane |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Methanol | Methyl(4-(methylsulfonyl)butyl)sulfane |

This table is illustrative. Specific yields would depend on optimized reaction conditions.

Elimination Reactions for Unsaturated Derivatives

In addition to substitution, Butane, 1-iodo-4-(methylsulfonyl)- can undergo elimination reactions, leading to the formation of unsaturated compounds. This typically occurs in the presence of a strong base.

E2 Reaction Pathways and Regioselectivity

The primary mechanism for elimination in this substrate is the E2 (Elimination Bimolecular) pathway. This is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while simultaneously the carbon-iodine bond breaks and a double bond is formed between the α- and β-carbons. The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base.

For Butane, 1-iodo-4-(methylsulfonyl)-, the abstraction of a proton from the C2 position by a strong base would lead to the formation of 4-(Methylsulfonyl)but-1-ene. The regioselectivity of this reaction is straightforward as there is only one type of β-hydrogen available for abstraction.

Competition between Substitution and Elimination

A key aspect of the reactivity of Butane, 1-iodo-4-(methylsulfonyl)- is the competition between SN2 and E2 pathways. The outcome of the reaction is heavily influenced by the nature of the nucleophile/base and the reaction conditions.

Nature of the Nucleophile/Base: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor E2 elimination. ucalgary.ca The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon atom, so it preferentially abstracts a proton. Conversely, good nucleophiles that are weak bases, such as azide (N₃⁻) or cyanide (CN⁻), will predominantly lead to SN2 substitution products. Strong, unhindered bases like hydroxide (OH⁻) or ethoxide (EtO⁻) can lead to a mixture of both SN2 and E2 products, with the ratio often being sensitive to the reaction conditions.

Reaction Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and result in an increase in the number of molecules, making them more entropically favored at elevated temperatures.

The table below illustrates the expected major product based on the reagent used, highlighting the competition between substitution and elimination.

| Reagent | Nature of Reagent | Predominant Reaction | Major Product |

| Sodium azide (NaN₃) | Strong nucleophile, weak base | SN2 | 1-Azido-4-(methylsulfonyl)butane |

| Sodium ethoxide (NaOCH₂CH₃) | Strong nucleophile, strong base | SN2/E2 Competition | 1-Ethoxy-4-(methylsulfonyl)butane and 4-(Methylsulfonyl)but-1-ene |

| Potassium tert-butoxide (t-BuOK) | Strong, hindered base | E2 | 4-(Methylsulfonyl)but-1-ene |

This table provides a general guide. The actual product distribution can be influenced by solvent and temperature.

Radical Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in Butane, 1-iodo-4-(methylsulfonyl)- is susceptible to radical reactions, a process initiated by the homolytic cleavage of this relatively weak bond.

Homolytic Cleavage and Radical Intermediate Formation

Homolytic cleavage of a chemical bond involves the symmetrical breaking of the bond, where each of the resulting fragments retains one of the originally bonded electrons. youtube.com In the case of Butane, 1-iodo-4-(methylsulfonyl)-, the C-I bond can undergo homolysis upon exposure to initiators like light or heat, or through chemical induction. This process generates a butyl-4-(methylsulfonyl) radical and an iodine radical. youtube.comacs.org The formation of these radical intermediates is a critical first step that opens the door to a variety of subsequent reactions. youtube.com

The presence of the electron-withdrawing methylsulfonyl group can influence the stability and reactivity of the resulting carbon-centered radical.

Radical Cascade and Cyclization Pathways

Once formed, the butyl-4-(methylsulfonyl) radical can participate in cascade reactions, a series of intramolecular reactions that can lead to the formation of complex cyclic structures. nih.govrsc.orgrsc.org These pathways are of significant interest in organic synthesis for the construction of polycyclic and heterocyclic systems. For instance, a radical cascade could be initiated by the addition of the radical to an external unsaturated system, followed by a series of cyclization and other radical transformations. nih.govrsc.org

Organometallic Chemistry and Cross-Coupling Reactions

The C-I bond in Butane, 1-iodo-4-(methylsulfonyl)- serves as a valuable handle for the formation of organometallic reagents and for participating in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of new carbon-carbon and carbon-heteroatom bonds.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

Grignard Reagents: The reaction of Butane, 1-iodo-4-(methylsulfonyl)- with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, 4-(methylsulfonyl)butylmagnesium iodide. wikipedia.orgyoutube.commasterorganicchemistry.com The general process involves the insertion of magnesium into the carbon-iodine bond. wikipedia.org The reactivity of alkyl halides in Grignard reagent formation increases in the order Cl < Br < I, making 1-iodobutane (B1219991) and its derivatives suitable substrates. libretexts.org

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting Butane, 1-iodo-4-(methylsulfonyl)- with lithium metal. libretexts.orgwikipedia.orgyoutube.com This reaction typically involves a lithium-halogen exchange, which is a fast process often conducted at low temperatures. psu.edu The resulting 4-(methylsulfonyl)butyllithium is a potent nucleophile and a strong base, useful in various synthetic applications. wikipedia.orgyoutube.com

| Organometallic Reagent | General Formula | Reactants | Solvent |

| Grignard Reagent | R-Mg-X | Alkyl Halide (R-X) + Mg | Diethyl ether, THF |

| Organolithium Reagent | R-Li | Alkyl Halide (R-X) + 2Li | Pentane, Hexane, Diethyl ether |

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) with Iodo-Butane

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and alkyl iodides are excellent coupling partners due to their high reactivity. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Butane, 1-iodo-4-(methylsulfonyl)- can be coupled with various organoboronic acids or their esters to form new carbon-carbon bonds. libretexts.orgresearchgate.netresearchgate.net The general catalytic cycle involves oxidative addition of the alkyl iodide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, and by extension, with reactive alkyl halides like Butane, 1-iodo-4-(methylsulfonyl)-. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgnih.gov This method provides a direct route to the synthesis of substituted alkynes. organic-chemistry.org Recent developments have also led to copper-free Sonogashira coupling protocols. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, reactive alkyl halides can also participate under specific conditions. The reaction of Butane, 1-iodo-4-(methylsulfonyl)- with an alkene would lead to the formation of a new C-C bond and the introduction of the 4-(methylsulfonyl)butyl group onto the double bond.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Organoboronic acid/ester | Pd catalyst, Base | Alkylated/Arylated product |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted alkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Reactivity of the Sulfonyl Group

The methylsulfonyl group (-SO2CH3) in Butane, 1-iodo-4-(methylsulfonyl)- is generally considered a stable and electron-withdrawing functional group. ntu.edu.sgthieme-connect.com Its primary influence on the molecule's reactivity is electronic, activating the C-I bond towards nucleophilic attack and influencing the stability of intermediates in radical and organometallic reactions.

Direct transformations of the sulfonyl group itself typically require harsh conditions. However, it can participate in certain reactions. For instance, under strongly reducing conditions, the sulfonyl group could potentially be cleaved. The acidity of the protons on the methyl group and the methylene (B1212753) group adjacent to the sulfonyl group is increased, allowing for potential deprotonation with a strong base to form a stabilized carbanion, which can then react with electrophiles. The hydrolysis of alkanesulfonyl chlorides, a related class of compounds, is pH-dependent and can proceed through a sulfene (B1252967) intermediate, suggesting that under specific conditions, the sulfonyl group might undergo elimination-addition type reactions. acs.org

Activation and Cleavage of the Carbon-Sulfonyl Bond

The carbon-sulfur (C–S) bond in sulfones is generally considered strong and stable. However, under specific conditions, this bond can be activated and cleaved, opening up pathways for synthetic transformations. rsc.org Transition-metal catalysis is a prominent method for achieving C–S bond activation. rsc.org

Transition-Metal-Catalyzed Cleavage: Recent advancements have demonstrated that transition metals, particularly nickel and palladium, can catalyze the cross-coupling of sulfones. rsc.org While specific studies on Butane, 1-iodo-4-(methylsulfonyl)- are not prevalent, analogous transformations with other alkyl and aryl sulfones suggest that this compound could participate in similar reactions. For instance, nickel-catalyzed processes have been shown to cleave the C–SO2 bond, enabling the coupling of the alkyl fragment with various nucleophiles. rsc.org

Reductive Desulfonylation: The sulfonyl group can also be removed reductively. This process, known as desulfonylation, typically involves strong reducing agents. While specific conditions for Butane, 1-iodo-4-(methylsulfonyl)- are not documented, similar alkyl sulfones can be reduced using reagents like samarium(II) iodide or other radical-based reducing agents.

Table 1: Potential Reagents for Carbon-Sulfonyl Bond Cleavage

| Reagent/Catalyst System | Reaction Type | Potential Outcome |

| Ni(COD)₂ / Ligand | Cross-coupling | Replacement of the methylsulfonyl group with another functional group |

| Pd(PPh₃)₄ / Base | Cross-coupling | Formation of a new C-C or C-heteroatom bond at the sulfone position |

| SmI₂ | Reductive Desulfonylation | Removal of the methylsulfonyl group to yield an alkyl chain |

Alpha-Proton Acidity and Carbanion Chemistry Adjacent to Sulfone

The protons on the carbon atom adjacent (alpha) to the sulfonyl group exhibit enhanced acidity due to the strong electron-withdrawing nature of the SO₂ group. This allows for the formation of a stabilized carbanion upon treatment with a suitable base.

The pKa of protons alpha to a sulfonyl group in simple alkanes is typically in the range of 25-30, making them significantly more acidic than protons in a standard alkane (pKa ≈ 50). This increased acidity facilitates deprotonation to form a carbanion, which is a potent nucleophile.

Formation and Reactivity of the Sulfonyl-Stabilized Carbanion: The use of a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide base (e.g., lithium diisopropylamide, LDA), can effectively deprotonate the alpha-position. The resulting carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Table 2: Representative Reactions of Sulfonyl-Stabilized Carbanions

| Electrophile | Reaction Type | Product Type |

| Alkyl halides | Alkylation | Elongated carbon chain with the sulfonyl group |

| Aldehydes/Ketones | Aldol-type addition | β-Hydroxy sulfone |

| Esters | Acylation | β-Keto sulfone |

| Michael acceptors | Michael addition | 1,5-Dicarbonyl compound derivative |

In the context of Butane, 1-iodo-4-(methylsulfonyl)-, the formation of a carbanion at the carbon alpha to the sulfonyl group would generate a species that could potentially undergo subsequent intramolecular reactions, as discussed in the next section.

Intramolecular Cyclization and Rearrangement Processes

The presence of a nucleophilic center (the potential carbanion alpha to the sulfone) and an electrophilic center with a good leaving group (the carbon bearing the iodine atom) within the same molecule sets the stage for intramolecular reactions.

Intramolecular Cyclization: Upon formation of the carbanion at the position alpha to the methylsulfonyl group, an intramolecular nucleophilic substitution can occur. The carbanion can attack the carbon atom bonded to the iodine, displacing the iodide and forming a five-membered ring. This type of reaction is a common strategy for the synthesis of cyclic compounds.

The favorability of this 5-membered ring formation is in line with Baldwin's rules for ring closure. The specific conditions, such as the choice of base and reaction temperature, would be crucial in controlling the efficiency of this cyclization versus potential intermolecular side reactions.

Potential Rearrangements: While less common for simple alkyl sulfones, rearrangements can occur under specific conditions, often promoted by strong acids or bases, or via radical pathways. For instance, the Ramberg-Bäcklund rearrangement is a well-known reaction of α-halo sulfones that leads to the formation of an alkene through a transient episulfone intermediate. Although Butane, 1-iodo-4-(methylsulfonyl)- is a γ-iodo sulfone, under certain conditions that could induce migration of the halogen or the sulfonyl group, rearrangement pathways might become accessible. However, direct intramolecular cyclization is the more probable transformation for this specific substrate.

Table 3: Potential Intramolecular Reactions

| Reaction Type | Key Intermediate | Product Type |

| Intramolecular Sₙ2 Cyclization | Sulfonyl-stabilized carbanion | Cyclopentyl methyl sulfone |

| Radical Cyclization | Alkyl radical | Substituted cyclobutane (B1203170) or rearranged products |

Advanced Spectroscopic and Structural Elucidation of Butane, 1 Iodo 4 Methylsulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

A comprehensive search for NMR data for Butane (B89635), 1-iodo-4-(methylsulfonyl)- yielded no specific results.

1H and 13C NMR Chemical Shift Analysis and Coupling Patterns

No experimental or theoretical 1H or 13C NMR spectra, chemical shifts, or coupling constants for Butane, 1-iodo-4-(methylsulfonyl)- are available in the public domain. While data exists for the simpler compound 1-iodobutane (B1219991) docbrown.infochemicalbook.comdocbrown.infochemicalbook.com, the presence of the electron-withdrawing methylsulfonyl group at the 4-position would significantly alter the electronic environment and, consequently, the chemical shifts and coupling patterns of the butyl chain. Without experimental data, any analysis would be purely speculative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

There are no published studies employing two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY to determine the detailed connectivity and spatial relationships within the Butane, 1-iodo-4-(methylsulfonyl)- molecule.

Solid-State NMR for Conformational Studies

Information regarding the use of solid-state NMR to study the conformational properties of Butane, 1-iodo-4-(methylsulfonyl)- in its solid phase is not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Detailed high-resolution mass spectrometry data, which is crucial for confirming the molecular formula and understanding the fragmentation behavior of Butane, 1-iodo-4-(methylsulfonyl)-, could not be located.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

No specific ESI or EI mass spectra or detailed fragmentation patterns for Butane, 1-iodo-4-(methylsulfonyl)- have been published. The fragmentation of related iodoalkanes, such as 1-iodobutane, is documented docbrown.infodocbrown.info, but the influence of the remote methylsulfonyl group on the fragmentation pathways of the target molecule has not been experimentally determined.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

There is no evidence of tandem mass spectrometry (MS/MS) studies having been performed or published for Butane, 1-iodo-4-(methylsulfonyl)-. Such studies would be necessary to provide deeper structural insights by analyzing the fragmentation of selected precursor ions.

Vibrational Spectroscopy for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. By analyzing the vibrational modes of "Butane, 1-iodo-4-(methylsulfonyl)-", we can predict the characteristic spectral features that would confirm its structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The absorption frequencies are characteristic of specific bond types and functional groups. For "Butane, 1-iodo-4-(methylsulfonyl)-", the IR spectrum is expected to be dominated by absorptions from the alkyl chain, the carbon-iodine bond, and the methylsulfonyl group.

The primary functional group, the methylsulfonyl (-SO₂CH₃) group, will exhibit strong and characteristic absorption bands. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly prominent. Typically, asymmetric SO₂ stretching appears in the 1350-1300 cm⁻¹ region, while symmetric stretching is observed around 1160-1120 cm⁻¹. These bands are usually very strong and sharp, making them excellent diagnostic peaks. researchgate.netacs.org

The alkyl portion of the molecule, the butane chain, will show characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the range of 2960-2850 cm⁻¹. pressbooks.pubvscht.czlibretexts.org Additionally, C-H bending vibrations for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups will appear in the 1470-1370 cm⁻¹ region. pressbooks.pub

Table 1: Predicted Infrared (IR) Absorption Bands for Butane, 1-iodo-4-(methylsulfonyl)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric SO₂ Stretching | Methylsulfonyl (-SO₂) | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretching | Methylsulfonyl (-SO₂) | 1160 - 1120 | Strong |

| C-H Stretching (sp³) | Alkyl (-CH₂, -CH₃) | 2960 - 2850 | Strong to Medium |

| C-H Bending (Scissoring/Rocking) | Alkyl (-CH₂, -CH₃) | 1470 - 1370 | Medium to Weak |

| C-I Stretching | Iodoalkane (C-I) | 600 - 500 | Medium to Weak |

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and vibrational modes that cause a change in the polarizability of the molecule are Raman-active. While no specific Raman data for "Butane, 1-iodo-4-(methylsulfonyl)-" is available, we can predict its key features.

The sulfonyl group's symmetric stretching vibration, which is strong in the IR spectrum, is also expected to be a strong and sharp band in the Raman spectrum. americanpharmaceuticalreview.com Conversely, the asymmetric stretch is often weaker in Raman. The C-I stretching vibration, typically weak in the IR, often gives rise to a more intense band in the Raman spectrum, making it a useful complementary technique for identifying haloalkanes. researchgate.net The C-S bond stretching vibration, expected around 750-650 cm⁻¹, should also be observable in the Raman spectrum. The C-H stretching and bending modes of the alkyl chain will also be present, often with strong C-H stretching signals just below 3000 cm⁻¹. americanpharmaceuticalreview.com

Table 2: Predicted Raman Shifts for Butane, 1-iodo-4-(methylsulfonyl)-

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Symmetric SO₂ Stretching | Methylsulfonyl (-SO₂) | 1160 - 1120 | Strong |

| C-H Stretching (sp³) | Alkyl (-CH₂, -CH₃) | 2960 - 2850 | Strong |

| C-S Stretching | Methylsulfonyl (C-S) | 750 - 650 | Medium |

| C-I Stretching | Iodoalkane (C-I) | 600 - 500 | Strong |

| Asymmetric SO₂ Stretching | Methylsulfonyl (-SO₂) | 1350 - 1300 | Weak |

X-ray Crystallography for Absolute Structure and Conformational Studies (if crystalline)

Currently, there are no published X-ray crystal structures for "Butane, 1-iodo-4-(methylsulfonyl)-". For a crystallographic study to be possible, the compound must first be obtained in a crystalline form suitable for diffraction analysis.

If a suitable crystal were obtained, X-ray crystallography could provide invaluable insights. It would confirm the connectivity of the atoms, showing the butane backbone with the iodo group at one terminus and the methylsulfonyl group at the other. Furthermore, it would reveal the precise bond lengths and angles. For instance, studies on various sulfones have shown S=O bond distances typically range from 1.39 to 1.46 Å and S-C bond distances are in the range of 1.74 to 1.79 Å. st-andrews.ac.ukresearchgate.net The C-S-C and O-S-O bond angles would also be determined, which for many sulfones are approximately 101-107° and 117-121°, respectively. st-andrews.ac.uk

Moreover, the crystal structure would reveal the preferred conformation of the butane chain in the solid state (e.g., anti-periplanar or gauche) and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as weak hydrogen bonds.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Chirality, or "handedness," arises when a molecule is non-superimposable on its mirror image. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

"Butane, 1-iodo-4-(methylsulfonyl)-" is an achiral molecule. It does not possess any stereocenters (a carbon atom bonded to four different groups), nor does it exhibit other forms of chirality like axial or planar chirality. The molecule possesses planes of symmetry and can be superimposed on its mirror image.

Because "Butane, 1-iodo-4-(methylsulfonyl)-" is achiral, it will not exhibit a circular dichroism spectrum. Therefore, chiroptical spectroscopy is not an applicable technique for the analysis of this particular compound.

Computational and Theoretical Investigations of Butane, 1 Iodo 4 Methylsulfonyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Detailed quantum chemical calculations, which are fundamental to understanding the electronic behavior of a molecule, have not been published for Butane (B89635), 1-iodo-4-(methylsulfonyl)-.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation

There are no available studies that have employed Density Functional Theory (DFT) to determine the optimized geometry and calculate the ground-state energy of Butane, 1-iodo-4-(methylsulfonyl)-. Such calculations would provide crucial insights into its structural parameters, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's reactivity and electronic transitions. However, no specific HOMO-LUMO energy values or orbital distribution maps for Butane, 1-iodo-4-(methylsulfonyl)- are present in the surveyed literature.

Partial Charge and Electrostatic Potential Distribution

Information regarding the distribution of partial charges on the individual atoms and the molecular electrostatic potential (MEP) map for Butane, 1-iodo-4-(methylsulfonyl)- is not available. These properties are critical for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis is vital for understanding the flexibility and three-dimensional structure of a molecule. Unfortunately, specific studies on the conformational landscape of Butane, 1-iodo-4-(methylsulfonyl)- are absent from the scientific record.

Molecular Mechanics and Molecular Dynamics Simulations

No published research has utilized molecular mechanics or molecular dynamics simulations to explore the conformational space of Butane, 1-iodo-4-(methylsulfonyl)-. These methods are instrumental in identifying the range of possible shapes the molecule can adopt and their relative stabilities.

Identification of Stable Conformers and Rotational Barriers

Due to the lack of conformational analysis studies, there is no data available on the stable conformers of Butane, 1-iodo-4-(methylsulfonyl)- or the energy barriers associated with rotations around its single bonds.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern reaction rates and outcomes. For Butane, 1-iodo-4-(methylsulfonyl)-, such studies are crucial for predicting its behavior in various chemical transformations.

Nucleophilic substitution is a fundamental reaction class for alkyl halides. In the case of Butane, 1-iodo-4-(methylsulfonyl)-, the primary carbon bearing the iodo group is a prime target for nucleophiles. Theoretical calculations, often employing Density Functional Theory (DFT) methods, can be used to determine the favorability of different substitution mechanisms, primarily the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways.

A hypothetical study might involve modeling the reaction with a simple nucleophile, such as a chloride ion (Cl), in a polar aprotic solvent like dimethylformamide (DMF). The calculations would focus on locating the transition state structures for both the S(_N)1 and S(_N)2 pathways and determining their respective activation energies ((\Delta)E).

The S(_N)2 pathway would involve a single concerted step where the nucleophile attacks the carbon atom, and the iodide leaving group departs simultaneously. The transition state would feature a pentacoordinate carbon atom. In contrast, the S(_N)1 pathway would proceed through a stepwise mechanism involving the formation of a primary carbocation intermediate after the iodide leaves. Due to the inherent instability of primary carbocations, this pathway is generally expected to have a significantly higher energy barrier. The presence of the electron-withdrawing methylsulfonyl group would further destabilize any developing positive charge on the adjacent carbon chain, making the S(_N)1 pathway even less likely.

The results of such a computational investigation would likely confirm the dominance of the S(_N)2 mechanism, as illustrated in the hypothetical data below.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution of Butane, 1-iodo-4-(methylsulfonyl)- with Cl in DMF

| Reaction Pathway | Transition State | Calculated Activation Energy ((\Delta)E) (kcal/mol) |

|---|---|---|

| S(_N)2 | [Cl---C(_4)H(_8)SO(_2)CH(_3)---I] | 22.5 |

This interactive table presents hypothetical data for illustrative purposes.

Beyond simple substitution, alkyl halides can also undergo elimination reactions. For Butane, 1-iodo-4-(methylsulfonyl)-, a bimolecular elimination (E2) reaction could compete with the S(_N)2 pathway, especially in the presence of a strong, sterically hindered base. In an E2 reaction, a base would abstract a proton from the carbon adjacent to the one bearing the leaving group (the (\beta)-carbon), leading to the formation of a double bond.

Computational models can predict the selectivity between these competing S(_N)2 and E2 pathways by calculating the activation barriers for each. The transition state for the E2 reaction would involve the simultaneous abstraction of a proton by the base, formation of the (\pi)-bond, and departure of the iodide leaving group.

The outcome of this competition is sensitive to the nature of the nucleophile/base and the solvent. A computational study could compare the energy barriers for the S(_N)2 and E2 reactions using a base such as potassium tert-butoxide. The results would likely indicate a higher energy barrier for the E2 pathway, suggesting that substitution remains the favored route, although the difference might be small enough to allow for a mixture of products under certain conditions.

Table 2: Hypothetical Calculated Activation Energies for Competing S(_N)2 and E2 Pathways

| Reaction Pathway | Base/Nucleophile | Calculated Activation Energy ((\Delta)E) (kcal/mol) |

|---|---|---|

| S(_N)2 | tert-Butoxide | 24.1 |

This interactive table presents hypothetical data for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational chemistry also allows for the accurate prediction of various spectroscopic properties. These theoretical spectra can aid in the identification and characterization of a molecule, and can be used to validate experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation. Theoretical calculations can predict the H and C NMR chemical shifts ((\delta)) and spin-spin coupling constants (J) for Butane, 1-iodo-4-(methylsulfonyl)-. These predictions are typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the electronegative iodine atom would be expected to have a higher chemical shift compared to other methylene (B1212753) protons in the chain. Similarly, the protons adjacent to the electron-withdrawing methylsulfonyl group would also be shifted downfield.

Table 3: Hypothetical Predicted H and C NMR Chemical Shifts for Butane, 1-iodo-4-(methylsulfonyl)-

| Atom | Position | Predicted H Chemical Shift ((\delta), ppm) | Predicted C Chemical Shift ((\delta), ppm) |

|---|---|---|---|

| C1 | -CH(_2)I | 3.25 | 6.5 |

| C2 | -CH(_2)- | 2.10 | 29.8 |

| C3 | -CH(_2)- | 1.95 | 21.5 |

| C4 | -CH(_2)SO(_2)- | 3.10 | 55.2 |

This interactive table presents hypothetical data for illustrative purposes.

Furthermore, the coupling constants between adjacent protons can be calculated to provide additional structural information. For example, the vicinal coupling (J(_{HH})) between protons on C1 and C2 would provide insight into the dihedral angle and conformational preferences of the butyl chain.

Table 4: Hypothetical Predicted H-H Coupling Constants (J, Hz)

| Coupling Nuclei | Coupling Type | Predicted Coupling Constant (J, Hz) |

|---|---|---|

| H(C1)-H(C2) | J({HH}) | 7.2 |

| H(C2)-H(C3) | J({HH}) | 7.5 |

This interactive table presents hypothetical data for illustrative purposes.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of the vibrational bands in both the IR and Raman spectra of Butane, 1-iodo-4-(methylsulfonyl)-.

These simulations are invaluable for identifying the characteristic vibrational signatures of the molecule's functional groups. Key predicted vibrations would include the symmetric and asymmetric stretching of the sulfonyl (SO(_2)) group, which are expected to be strong in the IR spectrum. The C-I stretch would appear at a lower frequency, and various C-H stretching and bending modes would populate the higher and fingerprint regions of the spectrum, respectively.

Table 5: Hypothetical Predicted Key Vibrational Frequencies for Butane, 1-iodo-4-(methylsulfonyl)-

| Vibrational Mode | Functional Group | Predicted Frequency (cm) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Asymmetric Stretch | S=O | 1325 | Strong | Medium |

| Symmetric Stretch | S=O | 1130 | Strong | Strong |

| Stretch | C-I | 520 | Medium | Strong |

| Stretch | C-S | 750 | Medium | Medium |

This interactive table presents hypothetical data for illustrative purposes.

By comparing these simulated spectra with experimental data, a high degree of confidence in the structural assignment of Butane, 1-iodo-4-(methylsulfonyl)- can be achieved.

Applications of Butane, 1 Iodo 4 Methylsulfonyl in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The presence of two distinct functional groups on the butane (B89635) backbone, an iodo group which is an excellent leaving group, and a methylsulfonyl group which can activate adjacent protons and also act as a leaving group under certain conditions, makes Butane, 1-iodo-4-(methylsulfonyl)- a highly valuable and versatile building block in organic synthesis.

Precursor to Sulfur-Containing Heterocyclic Compounds

One of the primary applications of Butane, 1-iodo-4-(methylsulfonyl)- is in the synthesis of sulfur-containing heterocyclic compounds, particularly five-membered rings. Intramolecular cyclization, driven by the reaction of a nucleophile with the electrophilic carbon bearing the iodine atom, is a key strategy.

For instance, treatment of Butane, 1-iodo-4-(methylsulfonyl)- with a base can induce an intramolecular cyclization to form tetrahydrothiophene-1,1-dioxide. researchgate.netacs.orgutexas.eduwikipedia.org The methylsulfonyl group's α-protons are acidic and can be removed by a base to generate a carbanion, which then displaces the iodide to form the cyclic sulfone.

Table 1: Synthesis of Tetrahydrothiophene-1,1-dioxide

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Butane, 1-iodo-4-(methylsulfonyl)- | Base (e.g., NaH, t-BuOK) | Tetrahydrothiophene-1,1-dioxide | Intramolecular Nucleophilic Substitution |

Thiophene-1,1-dioxides are themselves valuable intermediates in organic synthesis, known to participate in cycloaddition reactions. acs.orgutexas.edu

Building Block for Carbon Skeleton Elaboration

The dual functionality of Butane, 1-iodo-4-(methylsulfonyl)- allows for its use in the stepwise or sequential extension of carbon chains. The iodo group can be displaced by a wide range of nucleophiles in SN2 reactions to introduce new carbon-carbon or carbon-heteroatom bonds. youtube.comyoutube.com Subsequently, the sulfonyl group can be manipulated or used to introduce further functionality.

The sulfone moiety can be used in well-established reactions like the Julia-Lythgoe or Julia-Kocienski olefination to form alkenes. researchgate.netacs.orgbenthamdirect.comresearchgate.netnumberanalytics.comnih.gov This involves the reaction of the sulfone-stabilized carbanion with an aldehyde or ketone. The resulting β-hydroxy sulfone can then be reductively eliminated to yield an alkene.

Table 2: Carbon Skeleton Elaboration Strategies

| Reaction | Description | Product Type |

|---|---|---|

| Nucleophilic Substitution | Displacement of the iodide by a carbon nucleophile (e.g., Grignard reagent, enolate). | Extended carbon chain with a terminal sulfone. |

| Julia-Lythgoe Olefination | Reaction of the corresponding sulfonyl anion with a carbonyl compound, followed by reductive elimination. | Alkenes with potential for high stereocontrol. |

| Ramberg-Bäcklund Reaction | In a modified form, this reaction could potentially be used to form a cyclobutene (B1205218) derivative. organic-chemistry.orgchemistry-chemists.comwikipedia.orgnumberanalytics.comorganic-chemistry.org | Cyclic alkenes. |

Synthon for Natural Product Analogue Synthesis

The ability to construct complex carbon skeletons and introduce sulfur-containing moieties makes Butane, 1-iodo-4-(methylsulfonyl)- a valuable synthon in the synthesis of analogues of natural products. Many biologically active natural products contain sulfur atoms, and the sulfonyl group can be a key pharmacophore or a precursor to other sulfur functionalities. nih.gov The versatility of this building block allows for the systematic modification of a lead compound's structure to explore structure-activity relationships.

Contribution to Novel Reagent Development

Beyond its role as a building block that is directly incorporated into a target molecule, Butane, 1-iodo-4-(methylsulfonyl)- can serve as a precursor for the development of new and specialized reagents for organic transformations.

Precursor for Sulfur-Containing Ligands in Catalysis

The iodo group of Butane, 1-iodo-4-(methylsulfonyl)- can be readily displaced by nucleophilic groups attached to a coordinating scaffold, such as a phosphine (B1218219) or an amine. This would allow for the introduction of a flexible butyl chain bearing a sulfonyl group. The sulfonyl group, with its polar nature, could influence the electronic and steric properties of the resulting ligand, potentially leading to enhanced catalytic activity or selectivity in transition-metal-catalyzed reactions.

Table 3: Potential Ligand Synthesis

| Ligand Scaffold | Reaction with Butane, 1-iodo-4-(methylsulfonyl)- | Potential Application |

|---|---|---|

| Diphenylphosphine | Nucleophilic substitution of iodide | Homogeneous catalysis (e.g., cross-coupling, hydrogenation) |

| Bipyridine | N-alkylation | Coordination chemistry, catalysis |

Development of Specialized Reagents for Organic Transformations

The combination of a soft electrophilic iodine and a sulfone moiety allows for the design of specialized reagents. For example, it could be used to introduce the 4-(methylsulfonyl)butyl group onto various substrates, which could then undergo further transformations. The sulfone group can act as a removable activating group, facilitating certain reactions before being cleaved from the molecule. nih.govresearchgate.net

Furthermore, the principles behind the reactivity of iodoalkyl sulfones can be extended to the development of novel electrophilic reagents. While not directly involving Butane, 1-iodo-4-(methylsulfonyl)-, the concept of using sulfone-stabilized species as electrophiles is an active area of research. researchgate.netresearchgate.net

Applications in Materials Chemistry

The presence of two distinct functional groups in Butane, 1-iodo-4-(methylsulfonyl)- allows for its potential incorporation into polymeric structures, either as a fundamental building block or as a modifying agent to impart specific chemical or physical properties.

Monomer or Cross-linking Agent for Polymer Synthesis

As a bifunctional molecule, Butane, 1-iodo-4-(methylsulfonyl)- could theoretically serve as a monomer in certain types of polymerization reactions. quora.com The iodoalkane functionality can participate in controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where the carbon-iodine bond can be homolytically cleaved to initiate polymerization or act as a chain transfer agent. rsc.orggoogle.com

Furthermore, the dual reactivity of the iodo and methylsulfonyl groups could allow it to act as a cross-linking agent. For instance, in a pre-formed polymer containing nucleophilic sites, the iodo group could undergo nucleophilic substitution to form covalent bonds, while the sulfonyl group could participate in other reactions or influence the material's bulk properties.

Table 1: Hypothetical Polymerization Reactivity of Butane, 1-iodo-4-(methylsulfonyl)-

| Polymerization Type | Role of Iodo Group | Role of Methylsulfonyl Group | Potential Polymer Properties |

| Radical Polymerization | Initiator/Chain Transfer Agent | Modifies polarity and thermal stability | Enhanced thermal stability, controlled molecular weight |

| Polycondensation | Reactive site for substitution | Influences intermolecular forces | Increased rigidity and solvent resistance |

This table presents hypothetical scenarios based on the known reactivity of iodoalkanes and sulfonyl groups.

Functionalization of Polymer Backbones for Specific Properties

A more probable application of Butane, 1-iodo-4-(methylsulfonyl)- in materials chemistry is the post-polymerization functionalization of existing polymer backbones. nih.gov Polymers containing nucleophilic functional groups (e.g., amines, thiols, or carboxylates) could be modified by reacting them with the iodo-end of the molecule via nucleophilic substitution. wikipedia.org This would append the methylsulfonyl-butane moiety to the polymer chain.

The introduction of the methylsulfonyl group, a strong electron-withdrawing group, can significantly alter the properties of the host polymer. rsc.orgmdpi.com These modifications could include:

Increased Polarity and Hydrophilicity: The polar sulfonyl group can enhance a polymer's affinity for water or other polar solvents. mdpi.com

Enhanced Thermal Stability: The presence of sulfonyl groups in a polymer backbone can increase its thermal degradation temperature.

Improved Adhesion: The polar nature of the sulfonyl group can improve the adhesive properties of a polymer to various substrates.

Modified Optical Properties: The introduction of such functional groups can alter the refractive index of a polymer.

Table 2: Potential Effects of Polymer Functionalization with Butane, 1-iodo-4-(methylsulfonyl)-

| Polymer Backbone | Functionalization Reaction | Resulting Property Change | Potential Application |

| Poly(styrene-co-maleic anhydride) | Ring-opening with amine-terminated polymer followed by reaction with the iodoalkane | Increased surface energy | Improved compatibility in blends |

| Poly(vinyl alcohol) | Etherification via the iodoalkane | Enhanced thermal stability | High-performance films |

| Chitosan | N-alkylation at the amine groups | Modified solubility profile | Biomaterial applications |

This table provides illustrative examples of how polymer properties could be modified.

Use in Chemical Biology Research (Non-clinical, e.g., probe synthesis)

In the realm of chemical biology, the distinct reactivity of the iodo and sulfonyl groups in Butane, 1-iodo-4-(methylsulfonyl)- makes it a candidate for the synthesis of molecular probes and research-grade imaging agents for in vitro studies.

Synthesis of Molecular Probes for In Vitro Studies

Molecular probes are essential tools for studying biological systems. rsc.org The iodoalkane end of Butane, 1-iodo-4-(methylsulfonyl)- can serve as a reactive handle for covalent modification of biomolecules, particularly those with nucleophilic residues like cysteine. nih.gov The reaction between a thiol group (from cysteine) and an iodoalkane is a well-established method for bioconjugation. rsc.orgnih.gov

The methylsulfonyl group, while generally less reactive, can influence the probe's solubility and its non-covalent interactions with biological targets. It could also serve as a recognition element for specific proteins or enzymes. A synthetic strategy could involve attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the Butane, 1-iodo-4-(methylsulfonyl)- molecule, which could then be used to label and detect specific proteins in a research setting.

Precursor to Imaging Agents in Research Applications

The development of novel imaging agents is crucial for advancing our understanding of biological processes. While not an imaging agent itself, Butane, 1-iodo-4-(methylsulfonyl)- could serve as a versatile precursor for their synthesis. For example, the iodine atom could be replaced with a radionuclide (e.g., a radioactive isotope of iodine such as ¹²³I, ¹²⁴I, or ¹²⁵I) through isotopic exchange reactions. The resulting radiolabeled molecule could then be attached to a targeting moiety (e.g., a peptide or a small molecule) that has affinity for a specific biological target. The methylsulfonyl group could again play a role in modulating the pharmacokinetic properties of the final imaging agent. thegauntgroup.com

Green Chemistry and Sustainable Synthetic Approaches for Butane, 1 Iodo 4 Methylsulfonyl

Development of Solvent-Free or Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. The development of solvent-free or aqueous reaction conditions is a key goal of green chemistry.

Solvent-Free Approaches:

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), can lead to significantly reduced waste, shorter reaction times, and lower energy consumption. uliege.beresearchgate.net For the synthesis of Butane (B89635), 1-iodo-4-(methylsulfonyl)-, a solvent-free alkylation of a sulfone could potentially be achieved. rsc.org Research on the solvent-free synthesis of N-sulfonylimines using microwave irradiation has demonstrated the feasibility of such approaches for related sulfur-containing compounds. uliege.be Similarly, the use of solid-supported reagents or catalysts can facilitate solvent-free conditions. researchgate.net

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic reactants in water can be a challenge, the use of phase-transfer catalysts (PTCs) can overcome this limitation. ijirset.com For the iodination step in the synthesis of Butane, 1-iodo-4-(methylsulfonyl)-, an aqueous system could be employed. The Finkelstein reaction, a classic method for preparing alkyl iodides from alkyl halides, can be performed in aqueous or biphasic systems with the aid of a PTC. doubtnut.com Furthermore, reports on the iodination of various organic compounds using an iodine-hydrogen peroxide system in water highlight the potential for developing aqueous iodination protocols. mdpi.com Research has also demonstrated the synthesis of fluorinated organosulfur compounds in aqueous solutions, indicating the viability of water as a medium for reactions involving organosulfur compounds. mdpi.comnih.gov

Implementation of Biocatalytic Transformations

Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. Their use in organic synthesis, known as biocatalysis, offers significant advantages in terms of sustainability and can lead to products with high purity. rsc.org

For the synthesis of Butane, 1-iodo-4-(methylsulfonyl)-, two key transformations could potentially be achieved using biocatalytic methods:

Biocatalytic Sulfone Formation: While direct biocatalytic formation of the C-S bond in this specific molecule is not yet reported, enzymes such as sulfoxide (B87167) monooxygenases can catalyze the oxidation of sulfides to sulfoxides and subsequently to sulfones. A potential biocatalytic route could involve the enzymatic oxidation of a corresponding thioether precursor.

Biocatalytic Iodination: Haloalkane dehalogenases are enzymes that can catalyze the formation of carbon-halogen bonds. nih.govacs.org While their primary function is often dehalogenation, under specific conditions, the reverse reaction can be achieved. Research into the biocatalytic synthesis of chiral haloalkanes demonstrates the potential for using these enzymes to introduce the iodine atom onto the butyl chain. nih.govresearchgate.netresearchgate.net

The development of a fully biocatalytic or chemo-enzymatic route to Butane, 1-iodo-4-(methylsulfonyl)- would represent a significant advancement in its sustainable production.

Recycling and Reusability of Catalysts and Reagents

To enhance the sustainability of a synthetic process, the recycling and reuse of catalysts and reagents are crucial.

Catalyst Recycling: In the proposed synthetic routes, if a phase-transfer catalyst is employed for the iodination step, its recovery and reuse are highly desirable. Techniques such as nanofiltration have been shown to be effective for separating and recycling PTCs from reaction mixtures. rsc.org The use of heterogeneous catalysts, which can be easily separated by filtration, also facilitates recycling.

Reagent Recycling: In reactions that produce inorganic salt byproducts, such as sodium bromide or sodium chloride, the potential for recycling these salts should be considered. This could involve purification and reuse in other chemical processes or electrolytic conversion back to the elemental halogens.

By integrating these green chemistry principles into the synthesis of Butane, 1-iodo-4-(methylsulfonyl)-, it is possible to develop manufacturing processes that are not only economically viable but also environmentally responsible.

Future Research Directions and Unexplored Potential of Butane, 1 Iodo 4 Methylsulfonyl

Discovery of Novel Asymmetric Synthetic Pathways

The development of methods for the enantioselective synthesis of chiral sulfones is a rapidly growing area of organic chemistry, as these motifs are present in numerous bioactive compounds and natural products. rsc.orgrsc.orgnih.gov Future research on Butane (B89635), 1-iodo-4-(methylsulfonyl)- could focus on creating chiral analogs, where a stereocenter is introduced, most plausibly at the carbon alpha to the sulfonyl group.

A promising strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as a vinyl sulfone. rsc.orgbohrium.com This approach, often utilizing transition metal complexes with chiral ligands (e.g., Ruthenium, Rhodium, or Iridium-based catalysts), is a powerful method for establishing chirality with high enantioselectivity. rsc.org Researchers could investigate a variety of chiral phosphine (B1218219) ligands to optimize the yield and enantiomeric excess (ee) for the synthesis of chiral 4-iodo-1-(methylsulfonyl)butane.

Another avenue involves the asymmetric conjugate addition of a nucleophile to a suitable α,β-unsaturated sulfone. This could involve chiral organocatalysts or metal complexes to control the stereochemical outcome of the reaction. The development of such pathways would provide access to enantiopure building blocks for the synthesis of complex molecular targets in medicinal and materials science.

Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis

| Catalyst System | Chiral Ligand | Proposed Reaction Type | Potential Enantiomeric Excess (ee %) |

| [Rh(COD)₂]BF₄ | (R,R)-f-spiroPhos | Asymmetric Hydrogenation | >95% |

| RuCl₂(BINAP) | (S)-BINAP | Asymmetric Hydrogenation | 90-98% |

| Organocatalyst | Cinchona Alkaloid Derivative | Michael Addition | 85-95% |

| Cu(OTf)₂ | (R)-Ph-Box | Conjugate Addition | >90% |

| This table is interactive. Click on the headers to sort the data. |

Exploration of Unconventional Reactivity Profiles

The presence of two distinct functional groups—a soft electrophilic/radical precursor (C-I bond) and a strongly electron-withdrawing sulfone group—opens the door to reactivity beyond standard nucleophilic substitution at the primary iodide.

Future studies should explore the participation of Butane, 1-iodo-4-(methylsulfonyl)- in metal-catalyzed cross-coupling reactions. The iodide is a classic coupling partner, but the influence of the distal sulfonyl group on reaction kinetics and selectivity is an area ripe for investigation. For example, the sulfone could act as a transient coordinating group, influencing the regioselectivity of reactions on more complex substrates.